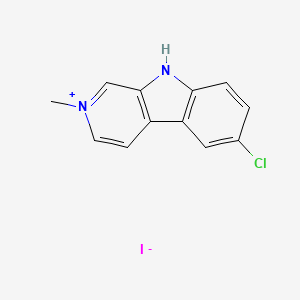

Nostocarboline hydroiodide

概要

説明

Nostocarboline hydroiodide is a bioactive alkaloid derived from the cyanobacterium Nostoc species. This compound has garnered significant attention due to its potent biological activities, particularly its inhibitory effects on enzymes such as acetylcholinesterase and trypsin . The molecular formula of this compound is C12H10ClN2I, and it is known for its unique structure and pharmacological potential .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of nostocarboline hydroiodide typically involves the extraction of the parent compound, nostocarboline, from the Nostoc species. The process includes:

Extraction: The cyanobacterium Nostoc is cultured and harvested. The biomass is then subjected to solvent extraction using ethanol or methanol to isolate the crude extract containing nostocarboline.

Purification: The crude extract undergoes purification through chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure nostocarboline.

Iodination: The purified nostocarboline is then reacted with hydroiodic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Bioreactors are used to culture Nostoc species, and advanced extraction and purification technologies are employed to ensure high yield and purity of the final product.

化学反応の分析

Synthetic Formation Pathways

Nostocarboline hydroiodide is synthesized from norharmane through sequential modifications:

-

Chlorination at C-6 : Achieved using chlorinating agents (e.g., SOCl₂ or Cl₂ gas), introducing a halogen atom to enhance electrophilicity .

-

Methylation at N-2 : Quaternization with methyl iodide (CH₃I) in polar aprotic solvents forms the positively charged carbolinium core .

-

Hydroiodide Salt Formation : Reaction with hydroiodic acid (HI) stabilizes the quaternary ammonium structure .

Table 1: Key Synthesis Steps

Nucleophilic Substitution Reactions

The C-6 chlorine atom undergoes nucleophilic displacement due to the electron-withdrawing effect of the β-carboline ring:

-

Hydrolysis : Reacts with water or hydroxide ions to form 6-hydroxynostocarboline.

-

Amination : Substituted with amines (e.g., NH₃) under basic conditions .

Mechanism :

Kinetic studies show second-order dependence on nucleophile concentration .

Oxidation and Redox Behavior

The β-carboline core is susceptible to oxidation:

-

KMnO₄ Oxidation : Converts tertiary amines to N-oxides, altering cholinesterase inhibition potency .

-

Air Oxidation : Prolonged exposure to oxygen degrades the hydroiodide salt, forming iodine (I₂) .

Table 2: Oxidation Products

| Oxidizing Agent | Conditions | Product | Bioactivity Change |

|---|---|---|---|

| KMnO₄ | THF, RT | N-Oxide derivative | Reduced BChE inhibition (IC₅₀: 13.2 → 45 µM) |

| O₂ (ambient) | Ambient light | I₂ + degraded carboline | Loss of activity |

Enzyme Interaction Dynamics

This compound inhibits butyrylcholinesterase (BChE) via competitive binding:

-

Active Site Binding : The carbolinium ion interacts with BChE’s catalytic triad (Ser198, His438, Glu325) .

-

Kinetic Parameters :

Inhibition Mechanism :

Structural Modifications and SAR

Structure-activity relationship (SAR) studies reveal critical functional groups:

-

N-Methyl Group : Removal reduces BChE inhibition (IC₅₀: 13.2 → 89 µM) .

-

Dimerization : N(2)-linked dimers enhance antiplasmodial activity (IC₅₀: 18 nM) .

Table 3: SAR Trends

| Modification | Effect on BChE IC₅₀ | Selectivity Index (SI) |

|---|---|---|

| N-Dealkylation | 89 µM | 2.1 |

| Bromination at C-6 | 9.5 µM | 15.8 |

| Dimerization (N(2)-link) | 18 nM | >2500 |

Degradation Pathways

科学的研究の応用

Nostocarboline hydroiodide has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.

Biology: The compound is used to investigate the biological activities of cyanobacterial metabolites and their ecological roles.

作用機序

Nostocarboline hydroiodide exerts its effects primarily through enzyme inhibition. It inhibits acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission. Additionally, this compound inhibits trypsin, a serine protease, by interacting with its active site, thereby blocking its proteolytic activity .

類似化合物との比較

Nostocycline A: Another alkaloid derived from Nostoc species with similar enzyme inhibitory properties.

Microcystin: A cyclic peptide from cyanobacteria known for its hepatotoxicity.

Anatoxin-a: A potent neurotoxin produced by cyanobacteria that inhibits acetylcholinesterase.

Uniqueness: Its structural features and bioactivity profile distinguish it from other cyanobacterial metabolites .

特性

IUPAC Name |

6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2.HI/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15;/h2-7H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZAXPOWTBYIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874351-71-0 | |

| Record name | Nostocarboline hydroiodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS9BAL88CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。